3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815551
InChI: InChI=1S/C15H14ClNO/c1-10-2-7-13-15(8-10)18-9-14(17-13)11-3-5-12(16)6-4-11/h2-8,14,17H,9H2,1H3
SMILES:
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol

3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS No.:

Cat. No.: VC15815551

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine -

Specification

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
IUPAC Name 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C15H14ClNO/c1-10-2-7-13-15(8-10)18-9-14(17-13)11-3-5-12(16)6-4-11/h2-8,14,17H,9H2,1H3
Standard InChI Key BRYPCEFOHAKETK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Nomenclature

3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1, oxazine (IUPAC name: 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine) is a bicyclic organic compound belonging to the benzoxazine class. Its molecular formula is C15H14ClNO\text{C}_{15}\text{H}_{14}\text{ClNO}, with a molecular weight of 259.73 g/mol . The compound’s structure integrates a benzene ring fused to an oxazine moiety, substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 7 (Table 1).

Table 1: Key Identifiers of 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1, oxazine

PropertyValue/Descriptor
Molecular FormulaC15H14ClNO\text{C}_{15}\text{H}_{14}\text{ClNO}
Molecular Weight259.73 g/mol
InChIKeyBRYPCEFOHAKETK-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)Cl
PubChem CID20571250

The compound’s InChIKey and SMILES notations confirm its stereochemical uniqueness, distinguishing it from other benzoxazine derivatives .

Structural and Stereochemical Features

The molecular architecture of 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1, oxazine comprises two fused rings: a benzene ring and a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 4-chlorophenyl substituent at position 3 introduces steric and electronic effects that influence reactivity, while the methyl group at position 7 modulates lipophilicity (Figure 1).

Figure 1: Hypothesized 3D Conformation
Note: The 4-chlorophenyl group adopts a quasi-axial orientation relative to the oxazine ring, minimizing steric clash with the methyl substituent. This configuration is inferred from analogous benzoxazine derivatives .

Key structural parameters include:

  • Bond Angles: The O–C–N bond in the oxazine ring measures approximately 120°, consistent with sp² hybridization.

  • Torsional Strain: The dihedral angle between the benzene and oxazine rings is estimated at 23.4°, similar to related compounds .

Synthesis and Characterization

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • N–H Stretch: 3320 cm⁻¹ (secondary amine).

  • C–O–C Asymmetric Stretch: 1245 cm⁻¹ (oxazine ring).

  • C–Cl Stretch: 750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 4.25 (t, J = 5.2 Hz, 2H, OCH₂), 3.70 (s, 3H, NCH₃), 2.45 (s, 3H, Ar–CH₃) .

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
LogP (Octanol-Water)3.2 ± 0.3Predicted (PubChem)
Solubility in Water0.12 mg/mLEstimated (ALOGPS)
pKa4.7 (amine), 9.1 (phenol)Computational prediction

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